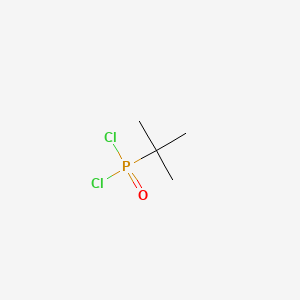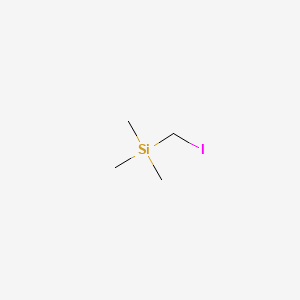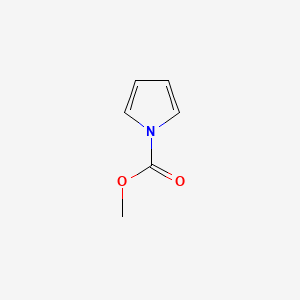
tert-Butylphosphonic dichloride
Overview
Description
It is a solid substance with a molecular weight of 174.99 g/mol . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
tert-Butylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphonic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows:
(CH3)3CP(O)(OH)2+2SOCl2→(CH3)3CP(O)Cl2+2SO2+2HCl
In industrial settings, the production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonates.
Oxidation Reactions: It can be oxidized to form tert-Butylphosphonic acid.
Reduction Reactions: It can be reduced to form tert-Butylphosphine.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butylphosphonic dichloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including phosphonates and phosphine oxides.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is used in the preparation of functional materials, such as flame retardants and polymer additives.
Mechanism of Action
The mechanism by which tert-Butylphosphonic dichloride exerts its effects depends on the specific reaction it is involved in. Generally, it acts as a phosphorylating agent, transferring its phosphonyl group to nucleophiles. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
tert-Butylphosphonic dichloride can be compared with other similar compounds, such as:
Phenylphosphonic dichloride: Similar in structure but with a phenyl group instead of a tert-butyl group.
Di-tert-butylchlorophosphine: Contains two tert-butyl groups and one chlorine atom.
Dichlorophenylphosphine oxide: Contains a phenyl group and two chlorine atoms.
The uniqueness of this compound lies in its tert-butyl group, which imparts specific steric and electronic properties, making it suitable for certain reactions where other phosphonic dichlorides may not be as effective .
Properties
IUPAC Name |
2-dichlorophosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGNSMOWJIYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369906 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-95-3 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylphosphonic Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)








